2,4-Diamino-6-iodopyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Diamino-6-iodopyrimidine is a heterocyclic organic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Mechanism of Action
Target of Action
The primary target of 2,4-Diamino-6-iodopyrimidine is the dihydrofolate reductase in Mycobacterium tuberculosis (mt-DHFR) . This enzyme plays a crucial role in the survival and proliferation of the bacteria, making it an important drug target in anti-tuberculosis drug development .
Mode of Action
This compound interacts with its target, mt-DHFR, by occupying a specific binding site known as the glycerol (GOL) binding site . This interaction inhibits the activity of the enzyme, thereby disrupting the metabolic processes of the bacteria . The compound is designed with appropriate side chains to occupy the GOL binding site with proper hydrophilicity for cell entry .
Biochemical Pathways
The inhibition of mt-DHFR by this compound affects the folate pathway, which is essential for the synthesis of nucleotides in the bacteria . This disruption leads to a halt in DNA replication, thus inhibiting the growth and proliferation of the bacteria .
Pharmacokinetics
The compound is designed with proper hydrophilicity to ensure its entry into the bacterial cell . This suggests that the compound may have good bioavailability.
Result of Action
The molecular effect of this compound’s action is the inhibition of mt-DHFR, leading to disruption of the folate pathway . On a cellular level, this results in the inhibition of bacterial growth and proliferation .
Biochemical Analysis
Biochemical Properties
2,4-Diamino-6-iodopyrimidine has been found to interact with enzymes such as dihydrofolate reductase (DHFR) in Mycobacterium tuberculosis . This enzyme contains a glycerol binding site, which is a useful site to improve the selectivity towards human DHFR . The compound has been used to design and synthesize a series of inhibitors that contain a 2,4-diaminopyrimidine core with side chains to occupy the glycerol binding site .
Cellular Effects
The effects of this compound on cells have been studied in the context of tuberculosis. It has been found to exhibit anti-tubercular activity against Mycobacterium tuberculosis H37Ra . The compound influences cell function by inhibiting the activity of DHFR, an enzyme crucial for the survival and proliferation of the bacteria .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with the DHFR enzyme. The compound binds to the glycerol binding site of the enzyme, inhibiting its activity . This inhibition disrupts the biochemical reactions involving DHFR, thereby exerting its anti-tubercular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diamino-6-iodopyrimidine typically involves the iodination of 2,4-diaminopyrimidine. One common method includes the reaction of 2,4-diaminopyrimidine with iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetic acid or ethanol at elevated temperatures to facilitate the iodination process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,4-Diamino-6-iodopyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in anhydrous conditions.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.
Oxidation Products: Oxidized derivatives such as pyrimidine oxides.
Reduction Products: Deiodinated pyrimidines.
Scientific Research Applications
2,4-Diamino-6-iodopyrimidine has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including antiviral and anticancer agents.
Biological Research: The compound is studied for its potential inhibitory effects on enzymes and its role in metabolic pathways.
Industrial Applications: It is used in the synthesis of dyes, agrochemicals, and other industrially relevant compounds
Comparison with Similar Compounds
Similar Compounds
2,4-Diamino-6-chloropyrimidine: Similar structure but with a chlorine atom instead of iodine.
2,4-Diamino-6-bromopyrimidine: Contains a bromine atom instead of iodine.
2,4-Diamino-6-fluoropyrimidine: Contains a fluorine atom instead of iodine.
Uniqueness
2,4-Diamino-6-iodopyrimidine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated counterparts. The larger atomic size and higher polarizability of iodine can influence the compound’s interaction with biological targets and its overall pharmacokinetic properties .
Properties
IUPAC Name |
6-iodopyrimidine-2,4-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5IN4/c5-2-1-3(6)9-4(7)8-2/h1H,(H4,6,7,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CILZPFRDUNNUDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1I)N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5IN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.